molecular formula C29H44N8O3 B12409896 Gilteritinib-d3

Gilteritinib-d3

Cat. No.: B12409896
M. Wt: 555.7 g/mol
InChI Key: GYQYAJJFPNQOOW-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gilteritinib-d3 is a deuterated form of Gilteritinib, a potent and selective tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Gilteritinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gilteritinib-d3 involves the incorporation of deuterium atoms into the Gilteritinib molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gilteritinib-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Properties

Molecular Formula

C29H44N8O3

Molecular Weight

555.7 g/mol

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i2D3

InChI Key

GYQYAJJFPNQOOW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Origin of Product

United States

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